butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate
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Overview
Description
BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE: is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a condensation reaction with an appropriate aldehyde.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with butanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as an antimicrobial and anticancer agent. The presence of the thiazole ring and chlorophenyl group contributes to its biological activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-[({5-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE
- BUTYL 4-[({5-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE
Uniqueness
The uniqueness of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O3S2 |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
butyl 4-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C22H21ClN2O3S2/c1-2-3-12-28-21(27)15-8-10-17(11-9-15)24-14-25-20(26)19(30-22(25)29)13-16-6-4-5-7-18(16)23/h4-11,13,24H,2-3,12,14H2,1H3/b19-13- |
InChI Key |
QZEZWZORPZVWTA-UYRXBGFRSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origin of Product |
United States |
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